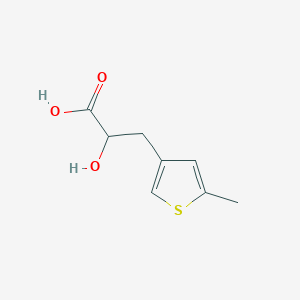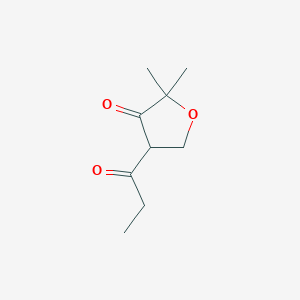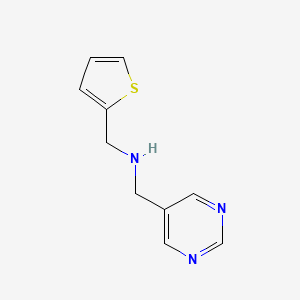
(Pyrimidin-5-ylmethyl)(thiophen-2-ylmethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Pyrimidin-5-ylmethyl)(thiophen-2-ylmethyl)amine is an organic compound with the molecular formula C₁₀H₁₁N₃S. This compound features a pyrimidine ring and a thiophene ring, both of which are connected via a methylamine linker. The presence of these heterocyclic rings makes it a compound of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Pyrimidin-5-ylmethyl)(thiophen-2-ylmethyl)amine typically involves the reaction of pyrimidine-5-carbaldehyde with thiophen-2-ylmethylamine. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired amine product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
化学反応の分析
Types of Reactions: (Pyrimidin-5-ylmethyl)(thiophen-2-ylmethyl)amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
科学的研究の応用
(Pyrimidin-5-ylmethyl)(thiophen-2-ylmethyl)amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (Pyrimidin-5-ylmethyl)(thiophen-2-ylmethyl)amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
(Pyrimidin-5-ylmethyl)pyridin-2-amine: This compound has a pyridine ring instead of a thiophene ring.
(Thiophen-2-ylmethyl)pyridin-2-amine: This compound features a pyridine ring in place of the pyrimidine ring.
Uniqueness: (Pyrimidin-5-ylmethyl)(thiophen-2-ylmethyl)amine is unique due to the combination of both pyrimidine and thiophene rings, which imparts distinct chemical and biological properties.
特性
分子式 |
C10H11N3S |
|---|---|
分子量 |
205.28 g/mol |
IUPAC名 |
N-(pyrimidin-5-ylmethyl)-1-thiophen-2-ylmethanamine |
InChI |
InChI=1S/C10H11N3S/c1-2-10(14-3-1)7-11-4-9-5-12-8-13-6-9/h1-3,5-6,8,11H,4,7H2 |
InChIキー |
MEYOMJNNHUGDJJ-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)CNCC2=CN=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


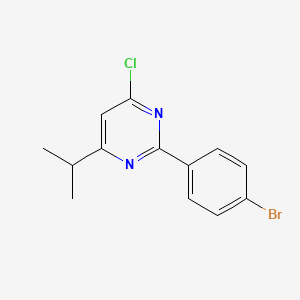
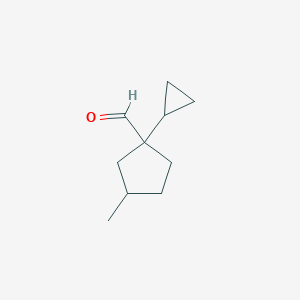


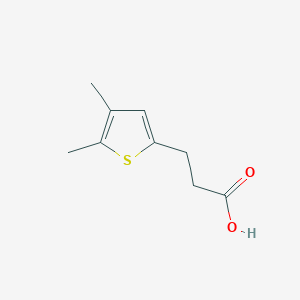

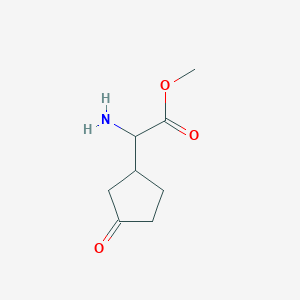
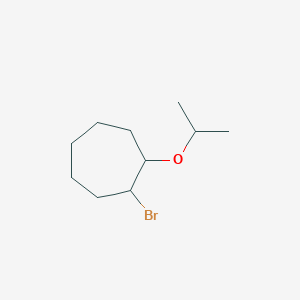
![Methyl 2-[(but-3-yn-2-yl)amino]pyridine-4-carboxylate](/img/structure/B13316912.png)
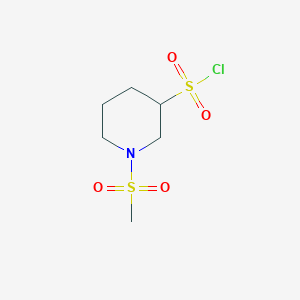
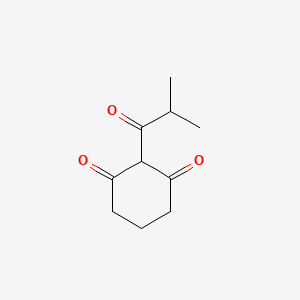
![2-[6-(Dimethylamino)pyridin-3-yl]-2,2-difluoroacetic acid](/img/structure/B13316926.png)
